2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride is an organosulfur compound that features a sulfonyl chloride group attached to a benzene ring substituted with chloromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride typically involves the chloromethylation of 3,4,5-trifluorobenzene followed by sulfonylation. One common method involves the reaction of 3,4,5-trifluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride to introduce the chloromethyl group. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, although the presence of electron-withdrawing groups like trifluoromethyl and sulfonyl chloride makes it less reactive towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions to neutralize the hydrochloric acid byproduct.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the trifluoromethyl and sulfonyl chloride groups.
Chloromethyl Methyl Ether: Used in similar synthetic applications but is less reactive due to the absence of the sulfonyl chloride group.
3-(Chloromethyl)benzoyl Chloride: Shares the chloromethyl group but has a benzoyl group instead of the sulfonyl chloride.
Uniqueness
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups, which impart distinct reactivity and properties. The trifluoromethyl group increases the compound’s electron-withdrawing ability, making it more reactive towards nucleophiles, while the sulfonyl chloride group provides a versatile site for further chemical modifications .
Properties
Molecular Formula |
C7H3Cl2F3O2S |
---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
2-(chloromethyl)-3,4,5-trifluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-2-3-5(15(9,13)14)1-4(10)7(12)6(3)11/h1H,2H2 |
InChI Key |
UMKBFDVMXPCCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)CCl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.